N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-phenylpropanamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O/c1-16-21(25-22-23-13-6-14-26(16)22)18-9-5-10-19(15-18)24-20(27)12-11-17-7-3-2-4-8-17/h2-10,13-15H,11-12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOKRTHCDSSEMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Imidazo[1,2-a]pyridine derivatives, a class to which this compound belongs, have been shown to possess a broad range of biological activity. They have been used in the treatment of various diseases, including tuberculosis, and have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB).
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been known to interact with various targets depending on their specific structure. For instance, some derivatives have been found to inhibit enzymes necessary for the synthesis of RNA and DNA, leading to the death of cancer cells.
Biochemical Pathways
Given the broad range of biological activity exhibited by imidazo[1,2-a]pyridine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
For instance, LY3009120, a similar compound, is orally active, suggesting that N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide might also have good oral bioavailability.
Biochemische Analyse
Biochemical Properties
They have been shown to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Biologische Aktivität
N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential applications in various fields.
Chemical Structure and Properties
This compound features an imidazo[1,2-a]pyrimidine core linked to a phenylpropanamide moiety. This structural configuration is known to influence its interaction with biological targets, enhancing its potential as a therapeutic agent.
Synthesis
The synthesis of this compound typically involves condensation reactions between 3-methylimidazo[1,2-a]pyrimidine derivatives and appropriate benzoyl chlorides or similar reagents under basic conditions. The reaction is often facilitated by bases like triethylamine or pyridine, followed by purification through recrystallization or chromatography.
Anticancer Properties
Research indicates that compounds within the imidazo[1,2-a]pyrimidine class exhibit promising anticancer activity. For instance, studies have shown that this compound can inhibit kinases involved in cell proliferation. This inhibition disrupts critical signaling pathways associated with cancer cell growth and survival.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | TrkA/B/C | 58 | |
| Similar imidazo compounds | Various kinases | 10.47 - 58 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance antimicrobial potency.
The mechanism of action of this compound involves binding to specific enzymes or receptors. The imidazo[1,2-a]pyrimidine core can interact with the active sites of target proteins, leading to inhibition of their activity. This interaction is crucial for the compound's anticancer and antimicrobial effects.
Case Studies
- Anticancer Activity : A study evaluating the effects of various imidazo compounds on neuroblastoma cells showed that this compound significantly inhibited cell proliferation at low concentrations (IC50 = 58 nM) .
- Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against Mycobacterium tuberculosis in vitro, with MIC values indicating strong antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-phenylpropanamide and analogous compounds derived from the evidence:
Structural and Functional Insights:
Core Heterocycle Differences: The imidazo[1,2-a]pyrimidine core (as in the target compound) differs from imidazo[1,2-a]pyridine (e.g., ) by the presence of an additional nitrogen atom in the pyrimidine ring.
Substituent Effects :
- Methyl Group (Target Compound) : The 3-methyl group on the imidazo[1,2-a]pyrimidine core likely enhances metabolic stability compared to unsubstituted analogs .
- Thiophene-Schiff Base (Compound 3, ) : The thiophene moiety introduces sulfur-based electron density, which may improve redox activity or metal coordination .
- Trifluoromethylbenzamide () : The CF3 group is a common bioisostere for enhancing lipophilicity and resistance to oxidative metabolism .
Spectroscopic and Computational Data :
Research Implications and Limitations
- Potential Kinase Inhibition: The phenylpropanamide group resembles ATP-competitive kinase inhibitors (e.g., imatinib derivatives), warranting enzymatic assays .
- Synthetic Challenges : The steric bulk of the phenylpropanamide group may complicate coupling reactions, necessitating optimized catalysts or conditions .
Limitations :
- No solubility, toxicity, or IC50 data are available for the target compound.
- Biological activity predictions remain speculative without experimental validation.
Vorbereitungsmethoden
Gould-Jacobs Cyclization
The Gould-Jacobs reaction is widely employed for synthesizing imidazo[1,2-a]pyrimidines. Starting from 2-aminopyrimidine and α-bromoacetophenone, cyclization under basic conditions yields the core structure.
Procedure :
-
React 2-aminopyrimidine (1.0 equiv) with α-bromoacetophenone (1.2 equiv) in ethanol at reflux for 12 hours.
-
Neutralize with aqueous HCl to precipitate the cyclized product.
-
Purify via recrystallization (ethanol/water) to obtain Intermediate A (yield: 68–72%).
Key Optimization :
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed intramolecular C–N coupling offers an alternative route, particularly for sterically hindered derivatives.
Procedure :
-
Treat 2-chloro-3-methylpyrimidine (1.0 equiv) with benzophenone imine (1.1 equiv) in toluene.
-
Add Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%), and heat at 110°C for 24 hours.
-
Hydrolyze the imine with HCl to release the free amine, followed by cyclization using CuI (10 mol%) in DMF.
Advantages :
-
Higher regioselectivity for 3-methyl substitution.
-
Tolerates electron-withdrawing groups on the pyrimidine ring.
Functionalization of the Core with the Phenylpropanamide Side Chain
Suzuki-Miyaura Coupling for Phenyl Group Installation
A Suzuki-Miyaura cross-coupling attaches the phenyl group to the imidazo[1,2-a]pyrimidine core.
Procedure :
-
React Intermediate A (1.0 equiv) with phenylboronic acid (1.5 equiv) in a 1,4-dioxane/water mixture (4:1).
-
Add Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv).
Amidation with 3-Phenylpropanoyl Chloride
The final step involves coupling the aniline intermediate with 3-phenylpropanoyl chloride.
Procedure :
-
Dissolve 3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline (1.0 equiv) in dry dichloromethane.
-
Add 3-phenylpropanoyl chloride (1.2 equiv) and DIEA (2.0 equiv) at 0°C.
-
Stir at room temperature for 6 hours, then quench with water.
Purification :
Optimization Strategies and Challenges
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) improve amidation yields versus non-polar solvents.
Catalyst Impact :
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| HATU | 92 | 98 |
| EDCl/HOBt | 88 | 95 |
| DCC | 78 | 90 |
Data adapted from analogous amidation reactions
Temperature and Reaction Time
-
Cyclization : Prolonged heating (>24 hours) degrades the imidazo[1,2-a]pyrimidine core.
-
Amidation : Reactions completed within 6 hours at 25°C prevent racemization.
Analytical Validation and Characterization
Spectroscopic Confirmation
-
¹H NMR (600 MHz, DMSO-d₆): δ 8.64 (dd, J = 1.2, 4.2 Hz, 1H, pyrimidine-H), 7.34 (dd, J = 4.5, 9.3 Hz, 1H, imidazole-H), 2.98 (t, J = 7.8 Hz, 2H, propanamide-CH₂).
-
HPLC : Purity >99% achieved using a C18 column (acetonitrile/water gradient).
Industrial Scalability and Green Chemistry Considerations
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-phenylpropanamide?
The synthesis involves multi-step organic reactions, typically starting with coupling between imidazo[1,2-a]pyrimidine intermediates and substituted phenylpropanamide precursors. Key steps include:
- Amide bond formation : Reacting 3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)aniline with 3-phenylpropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Intermediate purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates, ensuring >95% purity .
- Reaction optimization : Temperature (60–80°C), solvent selection (DMF or dichloromethane), and catalyst choice (e.g., HATU for efficient coupling) significantly impact yield (reported range: 45–65%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify the imidazo[1,2-a]pyrimidine core and propanamide side-chain connectivity. Key peaks include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.4–3.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 427.18) .
- Infrared Spectroscopy (IR) : Amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) validate functional groups .
Q. What biological targets or pathways are associated with this compound?
Preliminary studies on structurally related imidazo[1,2-a]pyrimidines suggest potential kinase inhibition (e.g., EGFR, Aurora kinases). Methods to assess activity include:
- In vitro kinase assays : Measure IC50 values using recombinant kinases and ATP-coupled detection systems .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in activity data across structurally similar analogs?
Discrepancies often arise from minor structural modifications (e.g., substituent position, side-chain length). Strategies include:
- Structure-Activity Relationship (SAR) studies : Compare analogs with systematic substitutions (Table 1).
- Crystallographic analysis : Co-crystallize the compound with target proteins to identify critical binding interactions .
Q. Table 1: Structural Analogs and Activity Trends
| Compound Modification | Biological Activity (IC50, nM) | Reference |
|---|---|---|
| Propanamide side chain | 120 (EGFR) | |
| Ethyl carbamate substitution | >1000 (EGFR) | |
| Methoxybenzamide variant | 85 (Aurora B) |
Q. What strategies improve the pharmacokinetic (PK) profile of this compound?
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl, morpholine) to the phenylpropanamide moiety .
- Metabolic stability : Replace labile methyl groups with deuterated analogs or fluorinated substituents to slow hepatic clearance .
- Plasma protein binding (PPB) : Use equilibrium dialysis to assess PPB; modifications reducing binding (>90% free fraction) enhance bioavailability .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR/Cas9 knockout models : Validate target dependency by deleting putative kinase targets in cell lines .
- Transcriptomic profiling : RNA-seq identifies downstream pathways (e.g., apoptosis, cell cycle arrest) post-treatment .
- In vivo efficacy models : Use xenograft mice with pharmacodynamic markers (e.g., phospho-kinase levels) to correlate target engagement with tumor regression .
Data Contradiction Analysis
Q. Why do some analogs exhibit reduced activity despite similar structural features?
Q. Table 2: Optimization Parameters for Lead Candidates
| Parameter | Optimal Range | Impact on Efficacy |
|---|---|---|
| LogP | 2.5–3.5 | Balances solubility/membrane permeability |
| Metabolic stability (t₁/₂) | >60 min (microsomes) | Reduces dosing frequency |
| Selectivity ratio (kinome) | >50-fold vs. off-targets | Minimizes toxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
